2,2-Dimethyloctane
CAS No.: 15869-87-1
Cat. No.: VC20850205
Molecular Formula: C10H22
Molecular Weight: 142.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15869-87-1 |
|---|---|
| Molecular Formula | C10H22 |
| Molecular Weight | 142.28 g/mol |
| IUPAC Name | 2,2-dimethyloctane |
| Standard InChI | InChI=1S/C10H22/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |
| Standard InChI Key | GPBUTTSWJNPYJL-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)(C)C |
| Canonical SMILES | CCCCCCC(C)(C)C |
| Boiling Point | 155.0 °C |
Introduction
Chemical Identity and Structure
2,2-Dimethyloctane is characterized by its unique molecular structure that consists of an eight-carbon chain (octane) with two methyl groups attached to the second carbon atom. This branching pattern gives the molecule its name and influences many of its physical and chemical properties.
Identification Information
The compound can be identified through various standardized systems as summarized in the table below:
| Parameter | Value |
|---|---|
| IUPAC Name | 2,2-Dimethyloctane |
| Molecular Formula | C₁₀H₂₂ |
| Molecular Weight | 142.28 g/mol |
| CAS Registry Number | 15869-87-1 |
| InChIKey | GPBUTTSWJNPYJL-UHFFFAOYSA-N |
| SMILES Notation | CCCCCCC(C)(C)C |
| European Community (EC) Number | 633-029-8 |
The structural arrangement of 2,2-dimethyloctane features a main octane chain with two methyl branches positioned on the second carbon atom. This creates a tertiary carbon center at C-2, which influences the molecule's reactivity and physical properties .
Structural Characteristics
The structure of 2,2-dimethyloctane can be represented in various formats, with the most common being the skeletal formula showing the carbon backbone with the branching methyl groups. The characteristic feature is the quaternary carbon at position 2, which bears two methyl substituents in addition to connections to the main chain .
While understanding the structure, it's important to note how the compound is named according to IUPAC nomenclature. The "octane" portion indicates an eight-carbon chain, while "2,2-dimethyl" signifies that two methyl groups are attached to the second carbon atom of the main chain .
Physical and Chemical Properties
2,2-Dimethyloctane exhibits physical and chemical properties that are characteristic of branched alkanes. These properties are influenced by the molecule's structure, particularly the presence of the branched methyl groups at the second carbon position.
Physical Properties
The key physical properties of 2,2-dimethyloctane are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Physical State | Liquid | - |
| Density | 0.725 | g/mL |
| Molar Volume | 196.4 | mL/mol |
| Refractive Index | 1.408 | - |
| Molecular Refractive Power | 48.47 | mL/mol |
| Boiling Point | 155 | °C |
| Critical Temperature | 318 | °C |
| Critical Pressure | 19.7 | atm |
| Critical Volume | 593.26 | mL/mol |
These physical properties are significant because they determine how the compound behaves in various chemical processes and applications .
Chemical Properties
As a saturated hydrocarbon, 2,2-dimethyloctane demonstrates chemical reactivity typical of alkanes. The branching methyl groups at C-2 create a tertiary carbon center, which can influence the molecule's reactivity compared to linear alkanes. The compound is generally unreactive toward many reagents but can undergo specific reactions characteristic of alkanes, such as combustion, halogenation, and cracking under appropriate conditions .
The branched structure of 2,2-dimethyloctane also affects its combustion properties. Like other alkanes, it undergoes complete combustion in excess oxygen to produce carbon dioxide and water, releasing energy in the process. This property makes it and similar compounds valuable as fuel components .
Synthesis Methods
The synthesis of 2,2-dimethyloctane can be achieved through various organic chemistry methods. The literature indicates several possible routes, with one documented approach starting from 2,2-dimethyl-3-octyne.
Synthesis from 2,2-Dimethyl-3-octyne
One synthetic pathway involves the hydrogenation of 2,2-dimethyl-3-octyne. This reaction employs a nickel catalyst in the presence of methanol as a solvent. The hydrogenation process reduces the triple bond in the alkyne precursor to form the corresponding saturated alkane (2,2-dimethyloctane) .
The reaction can be represented as:
2,2-Dimethyl-3-octyne + H₂ → 2,2-Dimethyloctane
This synthetic route was reported by Campbell and Eby in the Journal of the American Chemical Society in 1940 .
| Hazard Statement | Percentage | Description |
|---|---|---|
| H224 | 13% | Extremely flammable liquid and vapor |
| H226 | 87% | Flammable liquid and vapor |
| H318 | 84.8% | Causes serious eye damage |
These classifications are based on aggregated information from multiple companies and notifications to the European Chemicals Agency (ECHA) Classification and Labelling Inventory .
Related Compounds and Isomers
2,2-Dimethyloctane belongs to a family of branched alkanes and shares structural similarities with several related compounds. Understanding these relationships can provide context for its properties and behavior.
Comparison with Other Dimethyloctanes
2,2-Dimethyloctane is just one of several possible dimethyloctane isomers. For comparison, 2,5-dimethyloctane (C₁₀H₂₂) is another isomer with the same molecular formula but a different structural arrangement:
| Property | 2,2-Dimethyloctane | 2,5-Dimethyloctane |
|---|---|---|
| CAS Number | 15869-87-1 | 15869-89-3 |
| InChIKey | GPBUTTSWJNPYJL-UHFFFAOYSA-N | HOAAQUNESXYFDT-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)(C)C | CCCC(C)CCC(C)C |
| Structure | Two methyl groups at C-2 | Methyl groups at C-2 and C-5 |
The different positioning of the methyl groups in these isomers results in distinct physical properties and reactivity patterns .
Relationship to Other Alkanes
2,2-Dimethyloctane is structurally related to both octane and decane:
-
It can be viewed as octane with two additional methyl groups at the 2-position
-
It is an isomer of decane (C₁₀H₂₂), sharing the same molecular formula but with a branched rather than linear structure
This relationship places 2,2-dimethyloctane in the broader context of alkane chemistry and petroleum components .
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